molecular formula C13H8BrClFNO B4965272 N-(2-bromophenyl)-2-chloro-6-fluorobenzamide

N-(2-bromophenyl)-2-chloro-6-fluorobenzamide

Cat. No. B4965272
M. Wt: 328.56 g/mol
InChI Key: DWNIDMWYYMBHJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-bromophenyl)-2-chloro-6-fluorobenzamide often involves halogenation and amide formation reactions. For example, the synthesis of related benzamides has been achieved through reactions involving aromatic halogenation and subsequent amide bond formation, utilizing halogenated phenylboronic acids and amine coupling agents under catalytic conditions (Szumigala et al., 2004). These methods highlight the potential pathways for synthesizing this compound by adapting halodeboronation and amide coupling strategies.

Molecular Structure Analysis

The molecular structure of benzamides like this compound can be characterized using spectroscopic methods and X-ray crystallography. Studies on similar compounds have shown that the crystal structure can be influenced by pi-pi conjugation and hydrogen bonding interactions (He et al., 2014). The dihedral angles between benzene rings and the planarity of the molecule are critical factors that can affect the compound's physical and chemical properties.

properties

IUPAC Name

N-(2-bromophenyl)-2-chloro-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClFNO/c14-8-4-1-2-7-11(8)17-13(18)12-9(15)5-3-6-10(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNIDMWYYMBHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC=C2Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320337
Record name N-(2-bromophenyl)-2-chloro-6-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831413
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

794539-95-0
Record name N-(2-bromophenyl)-2-chloro-6-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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